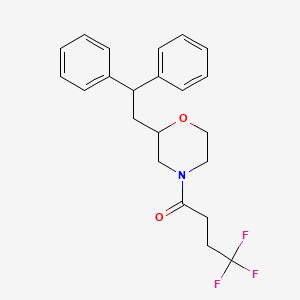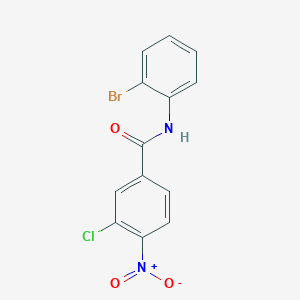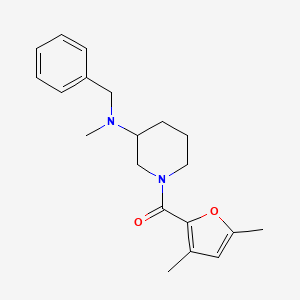
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as DPM or DPM-3 and is a morpholine derivative that has been synthesized through a multi-step process. In
作用机制
The mechanism of action of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the inhibition of the norepinephrine transporter (NET). The compound binds to the transporter protein and prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increase in extracellular norepinephrine levels, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine are largely related to its action on the central nervous system. The increase in extracellular norepinephrine levels can lead to increased arousal, attention, and vigilance. Additionally, the compound has been shown to have antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is its selectivity for the norepinephrine transporter. This allows for more specific manipulation of norepinephrine levels in the central nervous system. However, the compound's high lipophilicity can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the compound's potential as a treatment for depression and other mood disorders. Additionally, further research could explore the effects of the compound on other neurotransmitter systems and its potential as a tool for studying the central nervous system. Finally, the synthesis of analogs and derivatives of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine could lead to the development of new and more effective compounds for scientific research.
合成方法
The synthesis of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves a multi-step process that begins with the reaction of 2-bromo-2-phenylacetonitrile with magnesium in the presence of a catalyst to form 2-phenyl-2-magnesioacetonitrile. The intermediate is then reacted with 4,4,4-trifluorobutyryl chloride to form 2-phenyl-2-(4,4,4-trifluorobutanoyl)acetonitrile. The final step involves the reaction of the intermediate with morpholine to form 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine.
科学研究应用
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine has potential applications in scientific research as a tool for studying the central nervous system. The compound has been shown to act as a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. This inhibition leads to an increase in extracellular norepinephrine levels, which can have a variety of effects on the central nervous system.
属性
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2/c23-22(24,25)12-11-21(27)26-13-14-28-19(16-26)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISBMREAKBQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(F)(F)F)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)

![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)

![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)

![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)